Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate

Lipophilicity Drug-likeness Lead optimization

Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate (CAS 2731011-00-8, molecular formula C₁₁H₂₂N₂O₂, MW 214.30 g/mol) is a Boc-protected, gem-dimethyl-substituted azetidine featuring a primary aminomethyl handle at the 3-position. It belongs to the class of 2,2-disubstituted azetidines, which are increasingly deployed in drug discovery as conformationally constrained scaffolds that introduce sp³ character and modulate physicochemical properties relative to larger cyclic amines.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B13623450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1(C(CN1C(=O)OC(C)(C)C)CN)C
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-8(6-12)11(13,4)5/h8H,6-7,12H2,1-5H3
InChIKeyQQRDVDZJUJFWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate: A Structurally Differentiated Azetidine Building Block for Medicinal Chemistry Procurement


Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate (CAS 2731011-00-8, molecular formula C₁₁H₂₂N₂O₂, MW 214.30 g/mol) is a Boc-protected, gem-dimethyl-substituted azetidine featuring a primary aminomethyl handle at the 3-position [1]. It belongs to the class of 2,2-disubstituted azetidines, which are increasingly deployed in drug discovery as conformationally constrained scaffolds that introduce sp³ character and modulate physicochemical properties relative to larger cyclic amines [2]. The compound presents one undefined stereocenter, enabling procurement of either the racemate or, via chiral separation, the single enantiomer (CAS 2920207-38-9) for stereochemical SAR exploration [1].

Why Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate Cannot Be Replaced by Generic Azetidine or Piperidine Analogs


Azetidine-based building blocks are not interchangeable. The presence, position, and number of methyl substituents fundamentally alter the compound's lipophilicity, conformational pre-organization, metabolic stability, and safety profile. The 2,2-dimethyl substitution induces a Thorpe–Ingold angle compression effect that enhances cyclization kinetics by up to 158-fold compared to unsubstituted analogs [1], directly impacting both synthetic efficiency and the rigidity of downstream derivatives. Meanwhile, replacing the azetidine core with a piperidine ring—a common medicinal chemistry practice—carries a documented metabolic liability: in the DGAT2 inhibitor program, piperidine-containing compound 1 exhibited high intrinsic clearance due to extensive ring oxidation, whereas the azetidine replacement (compound 2) demonstrated lower intrinsic clearance [2]. Even substitution at a different ring position (C-3 vs. C-2) produces a distinct lipophilicity profile, as evidenced by the XLogP3-AA drop from 0.8 (2,2-dimethyl) to 0.6 (3-methyl) to 0.2 (unsubstituted) [3]. These quantitative differences preclude simple analog substitution without compromising a lead optimization campaign's multiparameter profile.

Quantitative Differentiation Evidence: Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate vs. Closest Analogs


XLogP3-AA Lipophilicity: 2,2-Dimethyl Substitution Achieves 4-Fold Higher Computed LogP vs. the Unsubstituted Azetidine Analog

The 2,2-dimethyl substitution on the azetidine ring raises the computed XLogP3-AA from 0.2 (tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, CAS 325775-44-8) to 0.8 for the target compound—a 4-fold increase on the logarithmic scale that translates to a ~4× higher octanol–water partition coefficient [1]. The 3-methyl regioisomer (CAS 1158758-85-0) yields an intermediate XLogP3-AA of 0.6, confirming that both the position and multiplicity of methyl substitution are consequential [2]. This 0.6-log-unit spread enables medicinal chemists to titrate lipophilicity without altering the core azetidine scaffold or the aminomethyl handle.

Lipophilicity Drug-likeness Lead optimization

Thorpe–Ingold Conformational Pre-Organization: Gem-Dimethyl at C-2 Produces 158-Fold Cyclization Rate Enhancement vs. Unsubstituted Substrate

The gem-dimethyl group at the C-2 position of the azetidine ring exerts a Thorpe–Ingold angle compression effect that significantly accelerates ring-closure reactions. In the benchmark 4-bromobutylamine cyclization system, gem-dimethyl substitution at the carbon β to the leaving group (equivalent to the C-2 position of the azetidine) produced a 158-fold rate enhancement (k_rel = 158) relative to the unsubstituted substrate (k_rel = 1.0) [1]. By contrast, gem-dimethyl at the carbon α to the amine (equivalent to C-4) gave only 2.19-fold enhancement, and C-3 dimethyl actually retarded cyclization (k_rel = 0.158) [1]. This positional dependence directly validates the superiority of C-2 over C-3 or C-4 dimethyl substitution for promoting intramolecular reactions in azetidine synthesis.

Conformational constraint Cyclization kinetics Synthetic efficiency

Chiral Center Availability: Undefined Stereocenter Enables Racemate or Single-Enantiomer Procurement for Stereochemical SAR

The target compound possesses an undefined atom stereocenter at the C-3 position (Undefined Atom Stereocenter Count = 1) [1], whereas the non-dimethyl analog (CAS 325775-44-8) has 0 undefined stereocenters [2]. This difference is functionally significant: the target compound can be procured as either the racemic mixture (CAS 2731011-00-8) or the single enantiomer (CAS 2920207-38-9, the (S)-enantiomer) [1], whereas the non-dimethyl analog is achiral and cannot serve as a chiral building block. The availability of both racemic and enantiopure forms from commercial suppliers enables medicinal chemists to conduct chiral SAR investigations without changing the core scaffold.

Stereochemistry Chiral resolution Enantiopure synthesis

Azetidine vs. Piperidine Metabolic Stability: Azetidine Scaffold Demonstrates Lower Intrinsic Clearance in Human Liver Microsomes

In the DGAT2 inhibitor lead optimization program at Pfizer, replacement of a piperidine ring (compound 1) with an azetidine (compound 2) led to lower intrinsic clearance in human liver microsomes, directly addressing the high metabolic turnover caused by extensive piperidine ring oxidation [1]. While quantitative clearance values (CL_int, μL/min/mg) were not publicly disclosed in the abstract, the directional improvement was sufficiently robust to advance the azetidine-containing series toward the clinical candidate ervogastat (PF-06865571), now in Phase 2 trials for NASH [1]. Although the target compound is a building block rather than a drug candidate, this class-level evidence confirms that the azetidine core offers an intrinsic metabolic stability advantage over piperidine, a property that persists upon derivatization of the aminomethyl handle.

Metabolic stability Intrinsic clearance CYP oxidation

3-Aminoazetidine Scaffold Triple Reuptake Inhibitor Potency: Sub-100 nM IC₅₀ Against hSERT Achievable with Azetidine Core

The 3-aminoazetidine scaffold—of which the target compound is a protected precursor—has been validated as a potent triple reuptake inhibitor (TRI) pharmacophore. In a systematic study of 166 3-aminoazetidine derivatives, multiple compounds achieved IC₅₀ values below 100 nM against hSERT, with compound 10dl (IC₅₀ = 6.6 nM at hSERT, 5.9 nM at hNET) selected as a development candidate [1]. Reference standards in the same assay: fluoxetine IC₅₀ = 150 nM (hSERT), duloxetine IC₅₀ = 10.4 nM (hSERT) [1]. The microsomal stability of the lead compound (10dl, 100% remaining after 30 min) was also superior to most reference compounds [1]. A patent (KR1020150047861A) specifically claims 3-aminomethyl azetidine compounds for treating depression, mental disease, and neuropathic pain via triple reuptake inhibition [2].

Triple reuptake inhibitor Monoamine transporter Antidepressant

GHS Safety Profile: Target Compound Classified as Harmful (H302) vs. Toxic (H301) for the Non-Dimethyl Analog

The target compound carries a GHS acute oral toxicity classification of H302 (Harmful if swallowed, Acute Tox. 4, 100% of notifying companies) [1], whereas the non-dimethyl analog (CAS 325775-44-8) is classified as H301 (Toxic if swallowed, Acute Tox. 3, 81.6% of notifying companies) [2]. This represents a categorical safety improvement: the target compound falls into the lower-hazard GHS Acute Toxicity Category 4, compared to Category 3 for the comparator. The eye damage classification also differs—H318 (Causes serious eye damage, Eye Dam. 1, 100%) for the target [1] vs. H319 (Causes serious eye irritation, Eye Irrit. 2, 16.3%) for the comparator [2]—indicating that the 2,2-dimethyl substitution shifts the hazard profile, potentially due to altered physicochemical properties affecting bioavailability and tissue penetration.

Safety profile Acute oral toxicity GHS classification

High-Value Application Scenarios for Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate Based on Quantitative Evidence


CNS Drug Discovery: Triple Reuptake Inhibitor Lead Optimization Leveraging Sub-100 nM hSERT Potency

Medicinal chemistry teams optimizing triple reuptake inhibitors for depression can use this building block as a direct precursor to 3-aminoazetidine pharmacophores that have demonstrated IC₅₀ values as low as 6.6 nM at hSERT and 5.9 nM at hNET—23-fold more potent than fluoxetine at the serotonin transporter [1]. The Boc protection allows for late-stage deprotection and diversification. The availability of a single enantiomer (CAS 2920207-38-9) enables stereochemical SAR studies, as claimed in KR patent KR1020150047861A for depression and neuropathic pain indications [1].

Lead Optimization Requiring Titratable Lipophilicity Without Scaffold Hopping

Programs requiring fine control over lipophilicity can select from a graded series of azetidine building blocks: XLogP3-AA = 0.2 (unsubstituted), 0.6 (3-methyl), and 0.8 (2,2-dimethyl target compound) [1]. The 0.6-log-unit spread across three analogs enables systematic lipophilicity tuning while maintaining the same Boc-aminomethyl-azetidine core, preserving SAR continuity. The 2,2-dimethyl variant provides the highest lipophilicity of the series, suitable for targets requiring increased membrane permeability or hydrophobic binding pocket engagement [1].

Fragment-Based Drug Discovery: Conformationally Constrained sp³-Rich Building Block Library

The 2,2-dimethyl substitution imposes conformational restriction via the Thorpe–Ingold effect, with a documented 158-fold cyclization rate enhancement at the C-2 gem-dimethyl position [1]. This pre-organization is valuable in fragment-based drug discovery, where rigid, sp³-rich fragments with defined vector exit angles improve binding efficiency and reduce entropic penalties upon target engagement. The azetidine core also offers documented metabolic stability advantages over piperidine isosteres, as shown in the DGAT2 inhibitor program where azetidine replacement reduced intrinsic clearance [2].

Laboratory-Scale Procurement with Reduced Safety Handling Burden

For CROs and academic labs conducting parallel synthesis or high-throughput experimentation, the GHS Acute Tox. 4 (H302) classification of the target compound [1] presents reduced handling and shipping restrictions compared to the Acute Tox. 3 (H301) classification of the unsubstituted azetidine analog [2]. This categorical difference in acute oral toxicity classification simplifies procurement logistics for multi-gram quantities required in library production, without sacrificing the core azetidine scaffold's documented pharmacological advantages [1].

Quote Request

Request a Quote for Tert-butyl3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.